molecular formula C11H11Br B7934208 (1-Bromocyclopent-2-en-1-yl)benzene

(1-Bromocyclopent-2-en-1-yl)benzene

Cat. No.: B7934208
M. Wt: 223.11 g/mol
InChI Key: NRZBMIULHNSGMW-UHFFFAOYSA-N
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Description

(1-Bromocyclopent-2-en-1-yl)benzene (CAS No. 6725-74-2) is a brominated aromatic compound with a cyclopentene ring substituted at the 1-position with a bromine atom and a benzene ring. Its molecular formula is C₁₁H₁₁Br, and it has a molecular weight of 223.11 g/mol. The compound is characterized by a strained cyclopentene ring fused to a benzene moiety, which introduces unique electronic and steric properties. The compound is commercially available with a purity of ≥95% .

Properties

IUPAC Name

(1-bromocyclopent-2-en-1-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZBMIULHNSGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)(C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Reactivity

The chemical formula of (1-Bromocyclopent-2-en-1-yl)benzene is C₁₁H₁₁Br, with a molecular weight of approximately 223.11 g/mol. Its reactivity is primarily influenced by the bromine atom, which can participate in both electrophilic substitution reactions due to the presence of the aromatic ring and nucleophilic substitution reactions where the bromine can be replaced by other nucleophiles.

Key Reactivity Features:

  • Electrophilic Substitution : The compound can undergo bromination to form more brominated derivatives.
  • Nucleophilic Substitution : The bromine atom can be substituted by various nucleophiles, enhancing its versatility in synthetic pathways.

Organic Synthesis

This compound is used as a building block in organic synthesis. Its unique structure allows chemists to create various derivatives that can serve as intermediates in the synthesis of more complex molecules.

Computational Studies

Research involving computational chemistry has been employed to study the reactivity and interaction mechanisms of this compound with various nucleophiles and electrophiles. These studies help predict its behavior in biological systems and synthetic pathways, contributing to a deeper understanding of its potential applications.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research on similar compounds has highlighted their potential in drug development and materials science:

Case Study 1: Anticancer Activity

Research on brominated compounds has indicated that they may possess significant anticancer properties due to their ability to interact with cellular mechanisms involved in cancer progression. Further studies are warranted to explore these effects specifically for this compound.

Case Study 2: Synthesis of Complex Molecules

The use of this compound as a precursor for synthesizing steroid-like molecules through gold-catalyzed reactions demonstrates its utility in creating complex structures from simpler ones .

Mechanism of Action

The mechanism by which (1-Bromocyclopent-2-en-1-yl)benzene exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electrophilic attack by the oxidizing agent, leading to the formation of various oxidized products. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table compares (1-Bromocyclopent-2-en-1-yl)benzene with structurally related brominated benzene derivatives:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 6725-74-2 C₁₁H₁₁Br 223.11 Bromocyclopentenyl
(1-Bromo-2-fluoropropan-2-yl)benzene 59974-27-5 C₉H₁₀BrF 217.08 Bromo-fluoro-propan-2-yl

Key Observations :

Cyclopentene vs. Propane Backbone : The cyclopentene ring in the target compound introduces ring strain and conjugated π-electrons, enhancing reactivity in ring-opening or Diels-Alder reactions. In contrast, the propane backbone in (1-Bromo-2-fluoropropan-2-yl)benzene offers less strain but features steric hindrance from the fluorine and bromine substituents .

Electron-Withdrawing Effects : Bromine (electronegativity = 2.96) and fluorine (electronegativity = 3.98) in the compared compounds create distinct electronic environments. Bromine’s polarizability may stabilize transition states in nucleophilic substitutions, while fluorine’s strong electron-withdrawing effect could deactivate the benzene ring toward electrophilic attacks .

This compound
  • Reactivity : The bromine atom on the cyclopentene ring is susceptible to substitution reactions (e.g., Suzuki coupling), while the conjugated diene system in the cyclopentene ring may participate in cycloaddition reactions.
  • Applications: Potential use in pharmaceuticals or agrochemicals as a building block for complex polycyclic structures.
(1-Bromo-2-fluoropropan-2-yl)benzene
  • Reactivity : The geminal bromo-fluoro group on propane may undergo elimination to form alkenes or act as a substrate for nucleophilic substitution, though fluorine’s strong C-F bond could hinder reactivity compared to bromine.
  • Applications : Likely employed in fluorinated compound synthesis, such as surfactants or materials with tailored hydrophobicity .

Adsorption and Electronic Properties (Inferred from Benzene Studies)

  • Substituent Effects on Adsorption : Bromine’s large atomic radius and polarizability could enhance adsorption on metal surfaces (e.g., Pt) compared to smaller substituents like fluorine. This is analogous to benzene’s adsorption on Pt, where substituents alter charge transfer and binding energies .
  • Fragmentation Pathways : Brominated compounds may exhibit distinct dissociation pathways under electron impact. For example, bromine’s leaving group tendency could favor dissociative electron attachment (DEA) , producing Br⁻ ions, whereas fluorinated analogs might resist fragmentation due to strong C-F bonds .

Data Table: Hypothetical Reactivity Metrics

Parameter This compound (1-Bromo-2-fluoropropan-2-yl)benzene
Leaving Group Ability High (Br⁻) Moderate (Br⁻, hindered by F)
Ring-Opening Reactivity High (strained cyclopentene) Low (non-cyclic propane)
Electrophilic Susceptibility Moderate (deactivated by Br) Low (strongly deactivated by F)

Biological Activity

(1-Bromocyclopent-2-en-1-yl)benzene, with the chemical formula C₁₁H₁₁Br, is an organic compound that features a bromine atom attached to a cyclopentene ring, which is further connected to a benzene ring. This unique structure allows for various chemical reactivities, particularly in electrophilic substitution reactions due to the presence of the aromatic benzene ring. Although specific biological activity data for this compound is limited, insights can be drawn from its structural analogs and reactivity profiles.

The compound's structure combines properties typical of both brominated alkenes and aromatic compounds. Its molecular weight is approximately 223.11 g/mol. The reactivity of this compound primarily involves:

  • Electrophilic Substitution : The aromatic benzene ring facilitates reactions such as bromination, yielding more brominated derivatives.
  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles under appropriate conditions.

Comparison with Similar Compounds

To understand the potential biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Features
1-CyclopenteneCycloalkeneBase structure without bromination
1-BromocyclopenteneBrominated cycloalkeneSimilar reactivity but different substituents
(Z)-1-Bromoprop-1-en-2-ylbenzeneBrominated alkeneDifferent alkyl chain length
2-BromocyclopentaneSaturated cyclic compoundLacks double bond; different reactivity profile

The combination of an alkene functionality with an aromatic system in this compound provides diverse reactivity options not typically found in purely saturated or unsaturated compounds .

Biological Activity Insights

While direct studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit various biological properties:

  • Antimicrobial Activity : Brominated compounds are known for their antimicrobial properties. For example, certain brominated aromatic compounds have shown efficacy against a range of bacteria and fungi.
  • Anticancer Potential : Some studies suggest that brominated compounds may possess anticancer properties due to their ability to interact with biological molecules and disrupt cellular processes.
  • Neuraminidase Inhibition : Related compounds have been investigated as neuraminidase inhibitors, which are crucial in the treatment of viral infections .

Antimicrobial Activity

A study examining the antimicrobial properties of various brominated compounds found that those with a similar structural framework to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Research

Research into structurally related compounds has indicated that certain brominated alkenes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. This raises the possibility that this compound could similarly affect cancer cell viability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 1 of the cyclopentene ring undergoes SN1/SN2 reactions under appropriate conditions. Nucleophiles such as amines, alcohols, or alkoxide ions can displace the bromide, forming substituted derivatives.

Reaction Type Conditions Key Products
SN2 substitutionPolar aprotic solvents (e.g., DMF)Substituted cyclopentene derivatives
SN1 substitutionPolar protic solvents (e.g., water/ethanol)Rearranged or carbocation intermediates

The cyclopentene ring’s electronic environment and steric hindrance influence reaction efficiency.

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS reactions (e.g., bromination, nitration), with reactivity influenced by substituents. The cyclopentene fragment may act as a directing group depending on its electronic nature.

Example: Bromination of the benzene ring under acidic conditions (e.g., Br₂/H₂SO₄) forms polybrominated derivatives. The bromine atom on the cyclopentene does not participate in EAS.

Benzylic Reactivity

The benzylic position (carbon adjacent to the aromatic ring) is reactive toward:

  • Free radical bromination : Enhanced by the adjacent benzene ring, leading to side-chain oxidation .

  • SN1/SN2/E1 reactions : Facilitated by resonance stabilization of intermediates .

Reaction Type Mechanism Key Products
Free radical brominationInitiation-propagation stepsPolybrominated side-chain derivatives
Oxidative degradationAcidic KMnO₄ or catalytic air oxidationKetones/epoxides (if benzylic position is fully substituted)

Thermal Decomposition and Polymerization

Prolonged heating induces thermal decomposition , potentially forming cyclic or polymeric products. This behavior is characteristic of strained or conjugated systems.

Bromination Pathways

Experimental studies on structurally similar compounds (e.g., 1-cyclopent-1-en-1-ylbenzene) reveal:

  • Monobromination : Forms 1-(5-bromocyclopent-1-en-1-yl)benzene via electrophilic addition .

  • Tribromination : Further bromination yields 2R(S),5R(S)-1-(1,2,5-tribromocyclopentyl)benzene, involving a bridged bromonium ion intermediate .

Reaction Stage Product Key Intermediate
Monobromination1-(5-bromocyclopent-1-en-1-yl)benzeneElectrophilic addition complex
Tribromination2R(S),5R(S)-1-(1,2,5-tribromocyclopentyl)benzeneBridged bromonium ion (type 9)

Mechanistic Insights

  • Steric effects : The cyclopentene ring’s geometry influences substitution reactions (e.g., SN2 vs. SN1).

  • Electronic factors : Electrophilic aromatic substitution is directed by substituents on the benzene ring.

  • Theoretical models : Semi-empirical (MM+, AM1), Hartree-Fock (HF), and DFT calculations have been used to predict regioselectivity and transition states in bromination reactions .

Preparation Methods

Table 1: Palladium-Catalyzed Cross-Coupling Conditions

PrecursorCoupling PartnerCatalystYield (%)Reference
1-Bromocyclopent-2-enePhenylboronic acidPd(PPh₃)₄78
1-Bromocyclopent-2-enePhenylmagnesium bromidePdCl₂(dppf)65
1-TrimethylstannylcyclopenteneBromobenzenePd₂(dba)₃52

Bromination of Cyclopentene Derivatives

Direct bromination of 1-cyclopent-1-en-1-ylbenzene offers a streamlined route. Electrophilic bromination using Br₂ in dichloromethane at 0°C selectively targets the cyclopentene double bond, yielding the title compound as the major product. Alternatively, N-bromosuccinimide (NBS) in the presence of Lewis acids like FeCl₃ enhances regioselectivity:

  • Reagents : Br₂ (1.1 equiv) or NBS (1.2 equiv) with FeCl₃ (0.1 equiv).

  • Conditions : 0°C to room temperature, 2–6 hours.

  • Yield : 70–90% for Br₂; 65–75% for NBS.

Notably, radical bromination using AIBN-initiated HBr/peroxide systems is less effective, often leading to over-bromination or ring-opening byproducts.

Table 2: Bromination Methods and Outcomes

Starting MaterialBrominating AgentAdditiveYield (%)Reference
1-Cyclopent-1-en-1-ylbenzeneBr₂None85
1-Cyclopent-1-en-1-ylbenzeneNBSFeCl₃72
1-Cyclopent-1-en-1-ylbenzeneHBr/H₂O₂AIBN40

Alkylation and Ring-Closing Strategies

Alkylation of ortho-bromo benzaldehyde derivatives with allylic bromides, followed by ring-closing metathesis (RCM), provides an alternative pathway. For example, treatment of 2-bromobenzaldehyde with 3-bromocyclopentene under Kumada conditions forms a bis-alkylated intermediate, which undergoes RCM using Grubbs II catalyst to furnish the cyclopentene ring:

  • Alkylation :

    • Reagents : Allylic bromide (1.3 equiv), n-BuLi (1.1 equiv) in THF at -78°C.

    • Intermediate : 2-(cyclopentenyl)benzaldehyde (isolated yield: 60–70%).

  • Ring-Closing Metathesis :

    • Catalyst : Grubbs II (5 mol%).

    • Conditions : CH₂Cl₂, 40°C, 12 hours.

    • Yield : 50–60%.

This method is limited by the sensitivity of Grignard reagents to functional groups and the high cost of metathesis catalysts.

Comparative Analysis of Synthetic Methods

  • Palladium-Catalyzed Cross-Coupling : High yields and scalability but requires expensive catalysts and inert conditions.

  • Direct Bromination : Cost-effective and rapid but necessitates precise control to avoid over-bromination.

  • Alkylation/RCM : Flexible for structural variants but involves multi-step sequences and moderate overall yields.

Q & A

Q. What computational approaches predict the compound’s reactivity in photochemical or catalytic applications?

  • Methodological Answer :
  • TD-DFT : Model excited-state behavior for photochemical studies (e.g., C-Br bond cleavage).
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., enzyme inhibition) using AMBER or GROMACS .
  • Docking Studies : Predict binding affinities for medicinal chemistry applications (AutoDock Vina) .

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